molecular formula C10H11N3 B188526 5,7-Dimethyl-1,8-naphthyridin-2-amine CAS No. 39565-07-6

5,7-Dimethyl-1,8-naphthyridin-2-amine

Cat. No.: B188526
CAS No.: 39565-07-6
M. Wt: 173.21 g/mol
InChI Key: BOSVHBKQNJZNHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Safety and Hazards

The safety information available indicates that 5,7-Dimethyl-1,8-naphthyridin-2-amine is associated with a GHS07 pictogram and a signal word of "Warning" . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) .

Future Directions

While specific future directions for the research and application of 5,7-Dimethyl-1,8-naphthyridin-2-amine are not provided in the search results, the compound’s diverse biological activities and photochemical properties suggest potential for further exploration in medicinal chemistry and materials science .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, such as bromoalkanes or chloroalkanes.

Major Products:

    Oxidation: Formation of naphthyridine oxides.

    Reduction: Formation of reduced naphthyridine derivatives.

    Substitution: Formation of substituted naphthyridine derivatives.

Properties

IUPAC Name

5,7-dimethyl-1,8-naphthyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-6-5-7(2)12-10-8(6)3-4-9(11)13-10/h3-5H,1-2H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOSVHBKQNJZNHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=N2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90192680
Record name 5,7-Dimethyl-1,8-naphthyridin-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90192680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39565-07-6
Record name 2-Amino-5,7-dimethyl-1,8-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39565-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Dimethyl-1,8-naphthyridin-2-ylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039565076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 39565-07-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118392
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,7-Dimethyl-1,8-naphthyridin-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90192680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-dimethyl-1,8-naphthyridin-2-ylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.543
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Preparation of the compounds having the formula: ##STR3## wherein R' is CH3, OH or CF3 is carried out by (a) condensing 2,6-diaminopyridine with 2,4-pentanedione to yield 7-amino-2,4-dimethyl-1,8-naphthyridine, (b) acetylating the naphthyridine to form the corresponding 7-acetamido naphthyridine, (c) methylating the 7-acetamido compound of step (b) to form a 1,2,4-trimethyl product, (d) hydrogenating the step (c) product to yield 7-acetamido-1,2,4-trimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine, (e) hydrolyzing the product of step (d) under basic conditions and (f) condensing the product of step (e) with a β-diketone of the formula R'COCH2CO2H5 wherein R' is CH3, CH3 or OC2H5.
[Compound]
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

2,6-Diaminopyridine (43.6 g., 0.4 mole), 40.0 g (0.4 mole) of 2,4-pentanedione, 200 ml. of glacial acetic acid and 5 ml. of 96% sulfuric acid were mixed, then refluxed with stirring for 24 hours. The cold solution was added slowly with good stirring and ice bath cooling to 160 g of sodium hydroxide in enough water to make 600 ml. The brown solid, which crystallized, was filtered after the solution had been cooled overnight at 5°, washed twice with cold water and dried, 25.3 g., m.p. 125°-200°. This crude material was dissolved in 130 ml. of boiling 95% ethanol and the solution chilled overnight at -15°, 19.5 g. (28%), m.p. 215°-220°. This material was suitable for the following experiment.
Quantity
43.6 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
160 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-Dimethyl-1,8-naphthyridin-2-amine
Reactant of Route 2
5,7-Dimethyl-1,8-naphthyridin-2-amine
Reactant of Route 3
5,7-Dimethyl-1,8-naphthyridin-2-amine
Reactant of Route 4
5,7-Dimethyl-1,8-naphthyridin-2-amine
Reactant of Route 5
5,7-Dimethyl-1,8-naphthyridin-2-amine
Reactant of Route 6
5,7-Dimethyl-1,8-naphthyridin-2-amine
Customer
Q & A

Q1: How does the use of fluorinated anions impact the catalytic activity of copper(I) complexes containing 5,7-dimethyl-1,8-naphthyridin-2-amine in "on water" reactions?

A1: Research [] indicates that the presence of fluorinated anions like tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BArF) and bis[(trifluoromethyl)phenyl]borate (BNBF) significantly enhances the catalytic activity of di- and tetra-copper(I) complexes incorporating this compound in "on water" copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) reactions. This enhanced activity is attributed to the hydrophobic nature of the fluorinated anions, which promotes the formation of micelles in the aqueous environment, effectively increasing the concentration of reactants and catalysts at the interface and accelerating the reaction rate. []

Q2: What is the role of this compound in the synthesis of sterically hindered phenols?

A2: While the provided abstract [] does not provide specific details on the role of this compound in the synthesis of sterically hindered phenols, it suggests that the compound, alongside 7-amino-2,4-dimethylquinoline, serves as a starting material or a key intermediate in the synthetic process. Further investigation of the full research article would be required to elucidate its precise role in the reaction mechanism. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.